molecular formula C22H17ClN2O2S B5991050 N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-methylphenoxy)acetamide

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-methylphenoxy)acetamide

Cat. No.: B5991050
M. Wt: 408.9 g/mol
InChI Key: LKHHGCKABIGMQR-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-methylphenoxy)acetamide typically involves the following steps:

Chemical Reactions Analysis

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-methylphenoxy)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-methylphenoxy)acetamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-methylphenoxy)acetamide can be compared with other benzothiazole derivatives, such as:

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2S/c1-14-6-9-16(10-7-14)27-13-21(26)24-15-8-11-18(23)17(12-15)22-25-19-4-2-3-5-20(19)28-22/h2-12H,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHHGCKABIGMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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